6-Bromo-1,2-benzisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

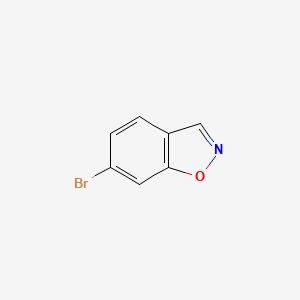

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNORIBEFNHZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591234 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-88-1 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-1,2-benzisoxazole: A Comprehensive Technical Guide

CAS Number: 1060802-88-1

This technical guide provides an in-depth overview of 6-Bromo-1,2-benzisoxazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data, outlines a potential synthetic route, and discusses its relevance in the broader context of benzisoxazole derivatives' biological activities.

Core Properties and Data

This compound is a brominated derivative of the benzisoxazole heterocyclic system. Its chemical structure consists of a benzene ring fused to an isoxazole ring, with a bromine atom substituted at the 6-position.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. Researchers should verify this data through experimental analysis.

| Property | Value | Source |

| CAS Number | 1060802-88-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄BrNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 198.02 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Boiling Point | 276.1±13.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.710±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | -3.34±0.30 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK-- |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is based on general knowledge of benzisoxazole derivatives and may be used as a reference for spectral analysis.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzene ring.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (Predicted) The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 197 and a characteristic isotopic pattern for a monobrominated compound (M+2 peak with nearly equal intensity).

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime (Intermediate)

-

Dissolve 4-Bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude oxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxyacetophenone oxime.

Step 2: Cyclization to this compound (Product)

-

Several methods can be employed for the cyclization of the oxime. A common method involves heating the oxime in the presence of a dehydrating agent.

-

Alternatively, the oxime can be treated with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol, dioxane) and heated to induce cyclization.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological and Pharmacological Context

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1] Derivatives of 1,2-benzisoxazole have been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1]

While specific biological data for this compound is not extensively documented, its structural similarity to other active benzisoxazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Workflow for Drug Discovery

Caption: A generalized workflow for drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not abundant, this guide provides a comprehensive overview based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential in drug discovery and development.

References

A Technical Guide to 6-Bromo-1,2-benzisoxazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure, forming the core of a multitude of biologically active compounds with significant therapeutic applications.[1][2][3] This technical guide focuses on a specific derivative, 6-Bromo-1,2-benzisoxazole, providing a comprehensive overview of its fundamental properties, potential synthetic routes, and the broader biological context of the 1,2-benzisoxazole class in drug discovery. Derivatives of this scaffold are integral to established pharmaceuticals, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone, underscoring its importance in medicinal chemistry.[2][3][4]

Core Physicochemical Data

Quantitative data for this compound is summarized below, providing essential information for experimental design and characterization.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrNO | [5][6][7] |

| Molecular Weight | 198.02 g/mol | [5][6][7] |

| CAS Number | 1060802-88-1 | [5][6][7] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |

| LogP | 2.5903 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

Synthesis Protocols

The synthesis of the 1,2-benzisoxazole core can be achieved through various methodologies. While a specific protocol for the 6-bromo derivative is not detailed in the provided results, general and robust methods for creating substituted 1,2-benzisoxazoles are well-established. A common and efficient approach involves the cyclization of an oxime derived from a substituted 2-hydroxyacetophenone.

Experimental Protocol: General Synthesis via Oxime Cyclization

This protocol outlines a representative method for synthesizing the 1,2-benzisoxazole ring system, which can be adapted for the synthesis of the 6-bromo derivative starting from 5-bromo-2-hydroxyacetophenone.

1. Oxime Formation:

- Dissolve the starting ketone (e.g., 5-bromo-2-hydroxyacetophenone) in a suitable solvent such as ethanol.

- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide).

- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- Upon completion, neutralize the mixture and extract the oxime product with an organic solvent.

2. Intramolecular Cyclization:

- The generated oxime is then subjected to cyclization. A common method involves heating the oxime in the presence of a dehydrating agent or a base.

- For instance, heating the oxime in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or using a reagent like polyphosphoric acid can facilitate the ring-closure to form the 1,2-benzisoxazole ring.

- The reaction progress is monitored by TLC.

3. Purification:

- After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

- The solid is filtered, washed, and dried.

- Final purification is typically achieved by recrystallization from a suitable solvent or by flash column chromatography on silica gel to yield the pure this compound.

// Nodes

Start [label="5-Bromo-2-hydroxy-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagent1 [label="Hydroxylamine\n(e.g., NH2OH·HCl)", fillcolor="#FFFFFF", fontcolor="#202124"];

Step1 [label="Oxime Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Intermediate [label="Intermediate Oxime", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagent2 [label="Dehydrating Agent\nor Base", fillcolor="#FFFFFF", fontcolor="#202124"];

Step2 [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=folder];

// Edges

Start -> Step1;

Reagent1 -> Step1;

Step1 -> Intermediate [label="Generation of"];

Intermediate -> Step2;

Reagent2 -> Step2;

Step2 -> Product [label="Yields"];

}

Biological Activities and Signaling Pathways of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a key pharmacophore in drugs targeting the central nervous system (CNS), but its derivatives also exhibit a broad range of other pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][8]

Antipsychotic Activity: D₂/5-HT₂ₐ Receptor Antagonism

A primary mechanism of action for atypical antipsychotic drugs based on the 1,2-benzisoxazole structure, such as risperidone, is the dual antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][9] This modulation of dopaminergic and serotonergic signaling pathways is crucial for their therapeutic effects in treating psychosis.[1][9] The affinity for these receptors is a key determinant of a compound's efficacy and side-effect profile.[9]

Other Therapeutic Areas

-

Anticonvulsant Activity: Certain derivatives, like zonisamide, act as antiepileptic agents, believed to function by blocking voltage-gated sodium and T-type calcium channels.[1]

-

Anticancer Potential: Various 1,2-benzisoxazole compounds have demonstrated the ability to inhibit the growth of cancer cell lines, with mechanisms that can involve the inhibition of crucial enzymes or key signaling pathways in cancer progression.[10]

-

Antimicrobial Properties: The scaffold has been explored for developing agents against a range of bacterial and fungal pathogens.[1][2]

Applications in Drug Development

The 1,2-benzisoxazole ring is considered a "privileged scaffold" because its derivatives can bind to a diverse range of biological targets with high affinity.[2][4] This versatility makes it an attractive starting point for drug discovery programs. The 6-bromo substitution on the benzisoxazole ring provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, allowing for the creation of extensive compound libraries. This enables a systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents targeting CNS disorders, cancer, and infectious diseases.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 5. chemscene.com [chemscene.com]

- 6. qhpharmaceutical.com [qhpharmaceutical.com]

- 7. capotchem.com [capotchem.com]

- 8. isca.me [isca.me]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Bromo-1,2-benzisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available in the searched literature, this guide extrapolates the expected spectroscopic characteristics based on data from closely related analogs and fundamental principles of spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, characteristic of the benzisoxazole ring system. The bromine substituent will influence the chemical shifts of the adjacent protons.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | - | - | - |

| Expected ~8.5-7.5 | m | - | Aromatic Protons |

Note: The specific chemical shifts and coupling constants for this compound are not available in the provided search results. The expected range is based on general values for aromatic protons in similar heterocyclic systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | - |

| Expected ~165-110 | Aromatic and Heterocyclic Carbons |

Note: Specific peak assignments for this compound are not available in the provided search results. The expected range is based on typical values for carbon atoms in benzisoxazole and related brominated aromatic compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | - |

| Expected ~3100-3000 | Medium | Aromatic C-H stretch |

| Expected ~1620-1450 | Medium-Strong | C=C and C=N ring stretching |

| Expected ~1250-1000 | Strong | C-O stretching |

| Expected ~800-600 | Strong | C-Br stretch |

Note: The specific wavenumbers for this compound are not available in the provided search results. The expected ranges are based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.

-

Add a small amount of this compound (typically 1-2% by weight) to the KBr and mix thoroughly by grinding.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| Data not available in search results | - | - |

| Expected ~197/199 | High | Molecular ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Expected fragments | Variable | Fragmentation pattern characteristic of the benzisoxazole ring |

Note: The exact m/z values and fragmentation pattern for this compound are not available in the provided search results. The molecular ion is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar compounds.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Interpret the fragmentation pattern to gain structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6-Bromo-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-Bromo-1,2-benzisoxazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide utilizes a predictive approach based on the known NMR data of the parent compound, 1,2-benzisoxazole, and established substituent effects of bromine on aromatic systems. This methodology allows for a reliable estimation of the chemical shifts and coupling patterns, providing valuable information for the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound is a halogenated derivative of the heterocyclic compound 1,2-benzisoxazole. The 1,2-benzisoxazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate NMR spectral assignment is fundamental for the unambiguous structure determination of novel derivatives and for quality control in synthetic processes. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a comprehensive reference for researchers in the field.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data of 1,2-benzisoxazole, with adjustments made to account for the electronic effects of the bromine substituent at the C6 position. The bromine atom is expected to exert a deshielding effect on the ortho (H-5 and H-7) and para (H-4) protons, and a smaller effect on the meta (H-5) proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.4 - 8.6 | s | - |

| H-4 | ~7.6 - 7.8 | d | 8.0 - 9.0 |

| H-5 | ~7.4 - 7.6 | dd | 8.0 - 9.0, 1.5 - 2.5 |

| H-7 | ~7.8 - 8.0 | d | 1.5 - 2.5 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are derived from the data of 1,2-benzisoxazole and the known substituent chemical shift (SCS) effects of bromine on a benzene ring. The carbon directly attached to the bromine (C-6) is expected to show a significant shift, while the other carbons will experience smaller shifts depending on their position relative to the substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~155 - 157 |

| C-3a | ~120 - 122 |

| C-4 | ~123 - 125 |

| C-5 | ~128 - 130 |

| C-6 | ~118 - 120 |

| C-7 | ~112 - 114 |

| C-7a | ~163 - 165 |

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra of benzisoxazole derivatives.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and NMR Assignment Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and the logical workflow for spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra.

Technical Guide to the Solubility of 6-Bromo-1,2-benzisoxazole in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-1,2-benzisoxazole. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental protocol based on the widely accepted shake-flask method. Additionally, it offers a structured table for data presentation and visualizations of the experimental workflow and solvent selection logic to aid researchers in their laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug discovery, process development, and formulation studies. Solubility data is critical for designing reaction conditions, purification strategies, and for the formulation of dosage forms. This guide outlines a systematic approach to experimentally determine and document the solubility profile of this compound.

Predicted Solubility Profile

Based on its chemical structure—a halogenated aromatic benzisoxazole—this compound is anticipated to be a crystalline solid with low aqueous solubility. Its solubility in organic solvents is expected to be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. It is predicted to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), moderate solubility in alcohols like methanol and ethanol, and lower solubility in non-polar solvents such as toluene and hexane.

Data Presentation: A Template for Experimental Results

To ensure consistent and comparable data, it is recommended to record experimental solubility findings in a structured format. Table 1 provides a template for documenting the solubility of this compound in a range of common organic solvents at a specified temperature.

Table 1: Experimental Solubility Data for this compound

| Solvent Category | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

|---|---|---|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | |||

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | ||||

| Acetonitrile | 41.05 | 0.786 | ||||

| Acetone | 58.08 | 0.791 | ||||

| Polar Protic | Methanol | 32.04 | 0.792 | |||

| Ethanol | 46.07 | 0.789 | ||||

| 2-Propanol (IPA) | 60.10 | 0.786 | ||||

| Non-Polar | Dichloromethane (DCM) | 84.93 | 1.326 | |||

| Tetrahydrofuran (THF) | 72.11 | 0.889 | ||||

| Toluene | 92.14 | 0.867 | ||||

| n-Hexane | 86.18 | 0.659 | ||||

| Aqueous | Water | 18.02 | 1.000 |

| | PBS (pH 7.4) | N/A | ~1.0 | | | |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity solid)

-

Analytical grade organic solvents

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each test solvent in a labeled vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand at the same constant temperature for at least 2 hours. Subsequently, centrifuge the vials at high speed to pellet the suspended solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the calibration standards to generate a standard curve. Then, analyze the prepared diluted samples.

-

Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the solubility in the original solvent by multiplying this concentration by the dilution factor.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

5.2. Logical Framework for Solvent Selection

A logical approach to solvent selection is crucial for efficiently mapping the solubility profile of a compound. The following diagram illustrates a typical selection process based on solvent polarity.

Caption: Logical solvent selection based on predicted solubility.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 6-Bromo-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Bromo-1,2-benzisoxazole

This compound is a halogenated derivative of the benzisoxazole heterocyclic scaffold. The benzisoxazole core is of significant interest in medicinal chemistry, forming the structural basis for a variety of therapeutic agents, including antipsychotics and anticonvulsants. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding the thermal stability of this compound is crucial for its synthesis, purification, formulation, and storage, particularly in the context of pharmaceutical development where thermal processing steps are common.

Predicted Thermal Stability and Decomposition

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. However, based on the known thermal behavior of 1,2-benzisoxazole and general trends observed for halogenated heterocyclic compounds, a predictive assessment can be made.

General Thermal Behavior

Studies on unsubstituted 1,2-benzisoxazole have shown that it possesses considerable thermal stability. The primary thermal event is not immediate fragmentation but rather an isomerization to o-hydroxybenzonitrile. This isomerization occurs at temperatures in the range of 900-1040 K (627-767 °C)[1]. Fragmentation of the resulting o-hydroxybenzonitrile is only observed at significantly higher temperatures, between 1190-1350 K (917-1077 °C)[1].

The presence of a bromine substituent on the benzene ring is expected to influence this thermal behavior. Halogen substituents, particularly bromine and chlorine, can increase the thermal stability of heterocyclic compounds due to their electron-withdrawing nature and the strength of the C-Br bond within the aromatic system. However, the C-Br bond can also be a point of initial cleavage at very high temperatures.

Predicted Quantitative Thermal Data

The following table summarizes the predicted thermal properties of this compound based on data for the parent compound and general knowledge of halogenated aromatics. These values should be considered estimates and require experimental verification.

| Parameter | Predicted Value for this compound | Reference Data (1,2-benzisoxazole) |

| Melting Point (°C) | ~80 - 100 | Not available (liquid at RT) |

| Onset of Isomerization (Tiso, °C) | > 630 | ~627[1] |

| Onset of Decomposition (Tdec, °C) | > 920 | ~917[1] |

| Major Decomposition Products | HBr, CO, HCN, various brominated and non-brominated aromatic fragments | CO, HCN, and other fragments from o-hydroxybenzonitrile[1] |

Proposed Decomposition Pathway

The decomposition of this compound is likely to follow a multi-step pathway initiated by isomerization, analogous to the parent compound.

Figure 1: Proposed thermal decomposition pathway for this compound.

The proposed pathway involves an initial, high-temperature isomerization of this compound to 6-Bromo-2-hydroxybenzonitrile. This is followed by the fragmentation of the more stable nitrile intermediate at even higher temperatures, leading to the release of hydrogen bromide, carbon monoxide, hydrogen cyanide, and a mixture of smaller aromatic fragments.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is recommended.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a solid organic compound like this compound.

Figure 2: Recommended experimental workflow for thermal analysis.

Detailed Methodologies

4.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the sample loses mass, indicating decomposition or volatilization.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 1-5 mg of the crystalline this compound into a ceramic or aluminum crucible.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 1000 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen with a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is taken as the decomposition temperature.

4.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, phase transitions, and measure the enthalpy of these transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 5-10 °C/min.

-

Hold for 2 minutes.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak gives the enthalpy of fusion.

4.2.3. TGA Coupled with Mass Spectrometry (TGA-MS)

-

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument interfaced with a mass spectrometer via a heated transfer line.

-

Experimental Protocol: The TGA parameters are typically the same as those described in section 4.2.1. The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected fragments (e.g., m/z 10-200).

-

Data Analysis: Correlate the mass loss events observed in the TGA thermogram with the mass spectra of the evolved gases. This allows for the identification of decomposition products at specific temperatures.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, this guide provides a robust predictive framework based on the behavior of its parent compound and related structures. It is anticipated that this compound will exhibit high thermal stability, with decomposition occurring at elevated temperatures via an initial isomerization to 6-Bromo-2-hydroxybenzonitrile. For definitive characterization, the detailed experimental protocols outlined herein should be followed. This information is critical for ensuring the safe handling, processing, and storage of this pharmaceutically relevant molecule.

References

Reactivity of 6-Bromo-1,2-benzisoxazole: A Technical Guide to its Behavior in Strong Acidic and Basic Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 6-Bromo-1,2-benzisoxazole, a key heterocyclic scaffold, in the presence of strong acids and bases. Understanding the stability and degradation pathways of this molecule is critical for its application in medicinal chemistry and drug development, ensuring the integrity and efficacy of active pharmaceutical ingredients. This document provides a comprehensive overview of the core chemical transformations, supported by mechanistic insights, experimental considerations, and quantitative data where available.

Executive Summary

This compound exhibits distinct reactivity profiles under strongly acidic and basic conditions. In the presence of strong bases, the molecule undergoes a characteristic ring-opening reaction known as the Kemp elimination, yielding 2-cyano-5-bromophenol. This reaction is generally irreversible and proceeds via an E2 mechanism. The reactivity with strong acids is less defined in publicly available literature; however, general knowledge of related heterocyclic systems suggests that the benzisoxazole ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring cleavage and the formation of phenolic derivatives. This guide will detail the known and predicted reactivity, providing a framework for handling and developing processes involving this compound.

Reactivity with Strong Bases: The Kemp Elimination

The primary reaction of this compound with strong bases is the Kemp elimination, a base-catalyzed ring-opening of a benzisoxazole to a 2-hydroxybenzonitrile. This reaction is well-documented for the benzisoxazole scaffold and is a crucial consideration in synthetic and formulation studies.

Mechanism: The Kemp elimination proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts the proton at the C3 position of the benzisoxazole ring. Concurrently, the weak N-O bond cleaves, leading to the formation of a stable phenoxide ion and a nitrile group. The reaction is typically irreversible and exothermic. The rate of the Kemp elimination is highly dependent on the strength of the base and the solvent used.

dot

Caption: Mechanism of the Kemp Elimination of this compound.

Experimental Observations:

While specific kinetic data for the base-catalyzed degradation of this compound is not extensively available in the reviewed literature, the compound has been utilized as a substrate in studies of Kemp eliminase enzymes. This indicates its susceptibility to base-mediated ring-opening. The reaction can be carried out with common strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium diisopropylamide (LDA). The choice of base and solvent system will significantly influence the reaction rate and yield.

Table 1: Reactivity of this compound with Strong Bases

| Base | Expected Product | Reaction Type | Notes |

| Sodium Hydroxide (NaOH) | 2-Cyano-5-bromophenol | Kemp Elimination | A common and effective base for this transformation. |

| Potassium Hydroxide (KOH) | 2-Cyano-5-bromophenol | Kemp Elimination | Similar reactivity to NaOH. |

| Lithium Diisopropylamide (LDA) | 2-Cyano-5-bromophenol | Kemp Elimination | A strong, non-nucleophilic base that can efficiently induce the elimination. |

Experimental Protocol: General Procedure for the Base-Catalyzed Degradation of this compound

This protocol provides a general framework for studying the degradation of this compound in a basic solution. Specific parameters such as concentration, temperature, and reaction time should be optimized for the desired outcome.

Materials:

-

This compound

-

Selected strong base (e.g., 1 M Sodium Hydroxide solution)

-

An appropriate solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Standard of 2-Cyano-5-bromophenol for analytical comparison

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen co-solvent.

-

Reaction Initiation: In a reaction vessel, combine the stock solution with the aqueous solution of the strong base to achieve the desired final concentrations.

-

Reaction Monitoring: Maintain the reaction mixture at a constant temperature. At specified time intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots by neutralizing the base with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formation of 2-Cyano-5-bromophenol.

-

Data Analysis: Plot the concentration of the reactant and product over time to determine the reaction kinetics.

dot

Caption: Experimental workflow for studying the base-catalyzed degradation.

Reactivity with Strong Acids

The reactivity of this compound with strong acids is not as extensively documented as its reaction with bases. However, based on the general chemistry of isoxazoles and related heterocycles, acid-catalyzed ring-opening is a plausible degradation pathway.

Plausible Mechanism: In the presence of a strong acid, the nitrogen atom of the isoxazole ring is likely to be protonated. This protonation would activate the ring towards nucleophilic attack by water or the conjugate base of the acid. The subsequent ring-opening could lead to the formation of a 2-hydroxy-5-bromobenzaldehyde oxime, which may undergo further hydrolysis to the corresponding aldehyde. It is important to note that this is a proposed pathway and requires experimental verification.

dot

Caption: Plausible pathway for the acid-catalyzed reaction of this compound.

Experimental Considerations:

Due to the lack of specific data, any work with this compound under strongly acidic conditions should be approached with caution and involve careful analytical monitoring to identify the degradation products. A similar experimental setup to the one described for basic conditions can be employed, substituting the strong base with a strong acid such as hydrochloric acid or sulfuric acid.

Table 2: Predicted Reactivity of this compound with Strong Acids

| Acid | Predicted Product(s) | Reaction Type | Notes |

| Hydrochloric Acid (HCl) | 2-Hydroxy-5-bromobenzaldehyde oxime and/or further hydrolysis products | Acid-catalyzed ring-opening | The chloride ion may also act as a nucleophile. |

| Sulfuric Acid (H₂SO₄) | 2-Hydroxy-5-bromobenzaldehyde oxime and/or further hydrolysis products; potential for sulfonation | Acid-catalyzed ring-opening | Concentrated sulfuric acid may lead to side reactions like sulfonation of the aromatic ring. |

Conclusion

This compound demonstrates clear susceptibility to degradation under strongly basic conditions through the well-established Kemp elimination, yielding 2-cyano-5-bromophenol. Researchers and drug development professionals must consider this instability when designing synthetic routes, formulating drug products, and defining storage conditions. The reactivity with strong acids is less characterized but presents a potential degradation pathway that warrants further investigation. The experimental frameworks and mechanistic insights provided in this guide serve as a valuable resource for navigating the chemical landscape of this important heterocyclic compound. Further studies are encouraged to generate specific quantitative data for the reactivity of this compound to build a more complete understanding of its stability profile.

X-ray Crystallographic Data for 6-Bromo-1,2-benzisoxazole: A Technical Overview

A comprehensive search of crystallographic databases and the broader scientific literature has revealed that detailed, publicly available X-ray crystallographic data for 6-Bromo-1,2-benzisoxazole is not currently available. While the synthesis and various biological activities of the broader benzisoxazole family are well-documented, the specific crystal structure of this particular compound has not been deposited in major databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), nor has it been published in the accessible scientific literature.

This lack of foundational data prevents the creation of an in-depth technical guide on the crystal structure of this compound as originally requested. The core requirements of presenting quantitative crystallographic data in tables and detailing the specific experimental protocols for its X-ray diffraction cannot be fulfilled without access to the crystallographic information file (CIF) or a peer-reviewed publication containing this information.

Proposed Alternative: A General Guide to the X-ray Crystallography of Substituted Benzisoxazoles

As an alternative, this guide provides a general overview of the principles and methodologies involved in the X-ray crystallographic analysis of substituted benzisoxazoles, a class of compounds with significant interest in medicinal chemistry.[1] This document will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the typical experimental workflow, data analysis, and interpretation for this class of molecules.

The Benzisoxazole Scaffold in Drug Discovery

The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory activities.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocol: Single Crystal X-ray Diffraction of a Representative Benzisoxazole Derivative

The following section details a generalized experimental protocol for obtaining the crystal structure of a substituted benzisoxazole, based on standard laboratory practices.

Synthesis and Crystallization

The first step involves the synthesis of the target benzisoxazole derivative. A common route is the cyclization of an appropriate ortho-hydroxy ketoxime.[2] For a bromo-substituted benzisoxazole, this would typically involve starting materials containing a bromine atom on the phenyl ring.

Once the compound is synthesized and purified, the critical step of growing single crystals suitable for X-ray diffraction is performed. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent and crystallization technique is crucial and often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern of spots (reflections) is recorded. The intensities and positions of these reflections are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved to obtain an initial electron density map. For small organic molecules like benzisoxazoles, direct methods are commonly used to solve the structure.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

Data Presentation for a Representative Substituted Benzisoxazole

While specific data for this compound is unavailable, the following tables illustrate how crystallographic data for a hypothetical substituted benzisoxazole would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₆BrNO |

| Formula Weight | 212.05 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Data Collection | |

| Crystal Size | Value x Value x Value mm |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(6) | Value | C(7)-N(1)-O(1) | Value |

| O(1)-N(1) | Value | C(5)-C(6)-Br(1) | Value |

| N(1)-C(7a) | Value | C(7)-C(7a)-N(1) | Value |

| C(3)-C(3a) | Value |

Note: The values in the tables are placeholders and would be populated with the actual experimental data from a crystallographic study.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic building block, there are no established signaling pathways directly associated with it. However, the broader class of benzisoxazoles is known to interact with various biological targets. For instance, some derivatives act as antagonists at dopamine and serotonin receptors, which is relevant to their use as antipsychotics.[1] The logical relationship for structure-based drug design involving a benzisoxazole core is depicted below.

Caption: Logical workflow for structure-based drug design of benzisoxazoles.

References

Safety and handling precautions for 6-Bromo-1,2-benzisoxazole

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1,2-benzisoxazole

Introduction

This compound (CAS No. 1060802-88-1) is a heterocyclic organic compound utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, part of the broader benzisoxazole class, is found in various pharmacologically active agents, including certain antipsychotic and anticonvulsant drugs.[1][3] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is critical for protecting researchers, scientists, and drug development professionals from potential hazards.

This guide provides comprehensive safety and handling information for this compound, compiled from available safety data sheets and chemical databases. It outlines hazard classifications, physical and toxicological properties, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous. The following summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Data Presentation

The following tables summarize the known quantitative and qualitative data for this compound. A significant lack of empirical data exists for toxicological and environmental endpoints, which necessitates handling the compound with a high degree of caution, assuming it may have uncharacterized hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1060802-88-1 | [4] |

| Molecular Formula | C₇H₄BrNO | [4] |

| Molecular Weight | 198.02 g/mol | [4] |

| Appearance | Solid (inferred from dust formation warnings) | [6] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [4] |

| LogP (octanol/water partition) | 2.5903 | [4] |

Table 2: Toxicological and Ecological Data

| Endpoint | Result | Source(s) |

| Acute Toxicity: Oral | No data available | [6] |

| Acute Toxicity: Dermal | No data available | [6] |

| Acute Toxicity: Inhalation | No data available | [6] |

| Toxicity to Fish | No data available | [6] |

| Toxicity to Daphnia | No data available | [6] |

| Toxicity to Algae | No data available | [6] |

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Specification | Source(s) |

| Engineering Controls | Handle in a well-ventilated area or within a chemical fume hood. | [6][7] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [6] |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber); impervious clothing or lab coat. | [6][8] |

| Respiratory Protection | If dust or aerosols are generated or irritation is experienced, use a full-face respirator. | [6] |

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for evaluating the safety of a research chemical is presented below.

Caption: Generalized workflow for chemical safety and hazard assessment.

Safe Handling and Storage

Precautions for Safe Handling

-

Handle only in a well-ventilated area, preferably inside a chemical fume hood.[6]

-

Avoid contact with skin and eyes by wearing appropriate PPE.[6]

-

Minimize the formation of dust and aerosols during handling.[6]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6][9]

-

Wash hands thoroughly after handling.[10]

Conditions for Safe Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Recommended storage temperature is 4°C.[4]

-

Keep away from sources of ignition.[9]

-

Store apart from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures

-

General Advice : Consult a physician and show them the Safety Data Sheet (SDS).[9]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9][11]

-

In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[9]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][9]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE to prevent contact with skin, eyes, and inhalation of dust.[6] Ensure adequate ventilation.

-

Environmental Precautions : Prevent the chemical from entering drains or waterways.[6]

-

Methods for Cleaning Up : Contain the spill. Carefully sweep up or collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

-

Specific Hazards : Thermal decomposition may lead to the release of irritating gases and vapors.

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Caption: Flowchart for responding to an accidental spill.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure. The following diagram illustrates the logic for selecting PPE based on the handling task.

Caption: Decision logic for selecting appropriate PPE.

Stability and Reactivity

Based on available data sheets, specific information regarding the chemical stability, reactivity, conditions to avoid, incompatible materials, and hazardous decomposition products for this compound is currently unavailable.[6] In the absence of data, the compound should be handled as potentially reactive. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] Keep away from heat, sparks, and open flames.[9]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[7]

-

Product : Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not allow the material to contaminate water sources or sewer systems.[6]

-

Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]

The following diagram outlines a general workflow for handling chemical waste in a laboratory setting.

Caption: General workflow for laboratory chemical waste management.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation, and harm if swallowed. Due to significant gaps in the toxicological and environmental data, a cautious approach is mandatory. Adherence to the guidelines outlined in this document—including consistent use of appropriate engineering controls and personal protective equipment, as well as following established procedures for storage, handling, and disposal—is essential for the safety of all laboratory personnel.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-1,2-benzisoxazole from o-hydroxyaryl ketoximes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-1,2-benzisoxazole, a key scaffold in medicinal chemistry. The synthesis involves the cyclization of an o-hydroxyaryl ketoxime.

Introduction

The 1,2-benzisoxazole core is a privileged structure found in numerous pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Notably, several clinically used drugs, such as the anticonvulsant Zonisamide and the antipsychotic Risperidone, feature the 1,2-benzisoxazole moiety.[1] The introduction of a bromine atom at the 6-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a valuable intermediate for drug discovery and development.

The synthesis described herein proceeds via the intramolecular cyclization of an o-hydroxyaryl ketoxime, a reliable method for forming the N-O bond of the isoxazole ring.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-bromo-3-methyl-1,2-benzisoxazole, a representative example of a this compound derivative, from the corresponding o-hydroxyaryl ketoxime.

| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime | 6-bromo-3-methyl-1,2-benzisoxazole | BTC, TPPO, Et3N, DCM, 25 °C | 85 | [5] |

BTC: Bis(trichloromethyl) carbonate, TPPO: Triphenylphosphine oxide, Et3N: Triethylamine, DCM: Dichloromethane

Experimental Protocols

This section details the two-step synthesis of 6-Bromo-1,2-benzisoxazoles, starting from the corresponding o-hydroxyaryl ketone.

Step 1: Synthesis of the o-hydroxyaryl ketoxime (e.g., 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime)

This protocol describes the oximation of an o-hydroxyaryl ketone to form the corresponding ketoxime.

Materials:

-

5'-Bromo-2'-hydroxyacetophenone (or other suitable o-hydroxyaryl ketone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

-

Reaction flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the 5'-Bromo-2'-hydroxyacetophenone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime.

Step 2: Cyclization to this compound (e.g., 6-bromo-3-methyl-1,2-benzisoxazole)

This protocol outlines the intramolecular cyclization of the o-hydroxyaryl ketoxime to the final this compound product.[5]

Materials:

-

1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime

-

Bis(trichloromethyl) carbonate (BTC)

-

Triphenylphosphine oxide (TPPO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime (1.0 mmol).

-

Add anhydrous dichloromethane (10 mL) and stir to dissolve.

-

Add triphenylphosphine oxide (TPPO) (2.0 mmol) to the solution.

-

Add bis(trichloromethyl) carbonate (BTC) (0.67 mmol) to the reaction mixture.

-

Finally, add triethylamine (Et₃N) (5.0 mmol).

-

Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 6-bromo-3-methyl-1,2-benzisoxazole.

Visualizations

Synthesis Pathway

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Bromo-1,2-benzisoxazole

Introduction and Applications

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, including anticonvulsants and other therapeutic agents.[1] The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development for the generation of novel molecular entities with potential biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds.[2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal strategy for the derivatization of heteroaryl halides like 6-Bromo-1,2-benzisoxazole.[4][5]

This document provides a detailed guide for performing the Suzuki-Miyaura coupling reaction with this compound, including a generalized protocol, representative reaction conditions, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[3] The reaction proceeds via a well-established catalytic cycle involving three key steps:[2][6]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.[3][6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Data Presentation: Representative Reaction Conditions

The successful coupling of heteroaryl halides is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of heteroaryl bromides, which can be adapted for this compound.

| Entry | Aryl Boronic Acid/Ester | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Tolylboronic acid | PdCl₂(5) / SPhos(10) | Cs₂CO₃ (2.0) | Dioxane | 120 | ~60-80¹ | [7] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | High¹ | [2][8] |

| 3 | Heteroaryl boronic acid | Pd₂(dba)₃ (2) / JohnPhos (8) | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 40 | Good¹ | [2] |

| 4 | Various aryl boronic acids | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60-100 | Good to Excellent¹ | [4][9] |

| 5 | p-Tolyl boronic acid | Pd/SPhos G2 precatalyst (5) | K₂CO₃ (3.0) | H₂O/Acetonitrile (4:1) | 37 | High¹ | [10] |

¹Yields are representative for analogous heteroaryl bromide substrates and may require optimization for this compound.

Visualizations

Caption: General scheme for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow.

Detailed Experimental Protocol

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst, 1-5 mol%)

-

Ligand, if required (e.g., SPhos, JohnPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Degassed water (if using an aqueous system)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser and inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8] If using a solid palladium catalyst and ligand, they can be added at this stage.[4]

-

Inert Atmosphere: Seal the flask with a septum, and attach it to a condenser under an inert atmosphere. Purge the system with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

-

Solvent and Catalyst Addition: Through the septum, add the degassed anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe.[8][11] The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20 minutes. If the catalyst is added as a solution, it should be done at this point.

-

Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[2][8] Stir the mixture vigorously for the required duration (typically ranging from 2 to 24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.[8]

-

Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be chosen based on the polarity of the product, as determined by initial TLC analysis.[4] The pure fractions are then combined and concentrated to yield the final 6-aryl-1,2-benzisoxazole product.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider screening different ligands, as the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction steps.[7][12] N-heterocyclic carbene (NHC) ligands or bulky electron-rich phosphine ligands like SPhos can be effective for challenging substrates.[4][7] Increasing the temperature or reaction time may also improve yield.

-

Catalyst Deactivation: The presence of nitrogen atoms in the 1,2-benzisoxazole ring can sometimes coordinate to the palladium center, leading to catalyst inhibition.[13] Using a more robust precatalyst or a higher catalyst loading might be necessary. Ensure all reagents and solvents are properly degassed to prevent oxidative deactivation.[8]

-